molecular formula C20H15ClN2O2S B14106889 3-(4-chlorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14106889
M. Wt: 382.9 g/mol
InChI Key: BBDWMLQHROWKGZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution . The starting materials often include methyl 3-aminothiophene-2-carboxylate and urea, which undergo cyclization to form the thienopyrimidine core. Subsequent chlorination and nucleophilic substitution steps introduce the 4-chlorophenyl and 3-methylbenzyl groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the thienopyrimidine core .

Scientific Research Applications

3-(4-chlorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its potential as an antitubercular agent sets it apart from other thienopyrimidine derivatives .

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClN2O2S/c1-13-3-2-4-14(11-13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-7-5-15(21)6-8-16/h2-11H,12H2,1H3

InChI Key

BBDWMLQHROWKGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

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